3-(3-Bromophenyl)-7-diethylaminocoumarin
Description
General Overview of Coumarin (B35378) Heterocycles in Academic Inquiry
Coumarins, chemically identified as 2H-1-benzopyran-2-ones, represent a significant class of heterocyclic compounds first isolated in 1820 from the tonka bean (Dipteryx odorata). nih.gov This core structure is a member of the lactone subgroup and serves as the foundation for a vast array of natural and synthetic derivatives. nih.gov In nature, coumarins are prevalent as secondary metabolites in various parts of plants, including roots, flowers, and seeds. nih.gov
The academic and commercial interest in coumarins stems from their diverse and tunable properties, particularly their fluorescence. researchgate.net Many coumarin derivatives exhibit strong fluorescence, typically in the blue-green region of the spectrum, upon excitation with ultraviolet light. This photophysical characteristic has led to their widespread use as fluorescent probes, laser dyes, and components in organic light-emitting diodes (OLEDs). researchgate.net The versatility of the coumarin scaffold allows for strategic chemical modifications that can alter its electronic and, consequently, its optical properties. chim.itmdpi.com The introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-position can significantly enhance fluorescence intensity and shift emission wavelengths. mdpi.comresearchgate.net This structural flexibility makes coumarins a cornerstone in the development of sensors and imaging agents for biological and chemical systems. rsc.orgnih.gov
Significance of Phenylcoumarin Scaffolds in Advanced Chemical Synthesis and Functional Materials
Among the various classes of coumarins, 3-phenylcoumarins (also known as 3-arylcoumarins) are a particularly important subclass. nih.govmdpi.com These compounds, where a phenyl group is attached at the C3 position of the coumarin ring, are found in nature and are recognized as a subgroup of flavonoids. mdpi.com The synthesis of these scaffolds is well-established through several classic and modern organic reactions, including the Perkin condensation, Pechmann reaction, Knoevenagel condensation, and palladium-catalyzed cross-coupling reactions. nih.govnih.govtandfonline.com
The 3-phenylcoumarin (B1362560) framework is a key building block in medicinal chemistry and materials science. mdpi.com The presence of the phenyl ring extends the π-conjugated system of the coumarin core, which can influence the molecule's photophysical and biological properties. elsevierpure.com In the context of functional materials, these scaffolds are integral to the design of advanced dyes and fluorescent probes. nih.gov The ability to introduce various substituents onto the phenyl ring provides a powerful tool for fine-tuning the molecule's absorption and emission characteristics, making them suitable for applications ranging from multicolor fluorescence detection to dye lasers.
Rationale for Investigating 3-(3-Bromophenyl)-7-diethylaminocoumarin's Research Utility
The specific structure of this compound combines several key features that make it a compound of high research interest. Its utility arises from the synergistic effects of its constituent functional groups, which create a versatile "push-pull" fluorophore.
The 7-diethylamino group: This is a potent electron-donating group (+M effect) that significantly enhances the fluorescence quantum yield. mdpi.comresearchgate.net Its presence at the 7-position creates a strong intramolecular charge transfer (ICT) character upon photoexcitation, which is fundamental to the bright fluorescence and environmental sensitivity of many coumarin dyes. mdpi.com
The 3-(3-Bromophenyl) group: This moiety serves two critical functions. Firstly, the phenyl group at the C3 position contributes to the extended π-system, influencing the spectral properties. nih.gov Secondly, and more importantly, the bromine atom acts as a versatile chemical handle. mdpi.com As a halogen, it can be readily substituted or used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the coumarin fluorophore to be covalently linked to other molecules, polymers, or biological targets. This makes the compound an excellent building block for creating more complex functional materials and bioprobes. rsc.orgmdpi.com
This combination of a strong fluorescent core, modulated by the diethylamino group, and a reactive site for further chemical modification, provided by the bromophenyl group, makes this compound a highly valuable intermediate in synthetic and materials chemistry.
Scope and Objectives of Research on this Specific Coumarin Derivative
Research focused on this compound is typically driven by its potential as a functional dye and a synthetic intermediate. The primary objectives of such research can be summarized as follows:
Synthesis and Characterization: To develop efficient and scalable synthetic routes for the compound and to thoroughly characterize its structure and purity using modern spectroscopic techniques (e.g., NMR, Mass Spectrometry, IR). mdpi.comnih.gov
Photophysical Analysis: To conduct a detailed investigation of its optical properties, including absorption and emission spectra, fluorescence quantum yield, and Stokes shift in various solvents. This helps to understand the influence of the environment on its fluorescent behavior. nih.govnih.gov
Application as a Synthetic Intermediate: To utilize the reactive bromine atom for the synthesis of novel, more complex molecules. This involves exploring its utility in palladium-catalyzed cross-coupling and other substitution reactions to create new sensors, probes, or functional polymers. mdpi.com
Development of Functional Materials: To explore its potential as a key component in advanced materials, such as fluorescent chemosensors for detecting specific ions or molecules, probes for biological imaging, and active components in dye lasers or other optoelectronic devices. nih.govelsevierpure.com
The overarching goal is to leverage the unique structural attributes of this compound to design and fabricate new materials with tailored optical and chemical properties for specific technological and biomedical applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-9-8-14-11-17(19(22)23-18(14)12-16)13-6-5-7-15(20)10-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDGLDPOEBIXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of 3-(3-Bromophenyl)-7-diethylaminocoumarin
The construction of the 3-aryl-7-aminocoumarin core is typically achieved through condensation reactions that form the characteristic lactone ring. The efficiency and yield of this process are highly dependent on the choice of starting materials and reaction conditions.
Precursor Selection and Rational Design for Target Compound Elaboration
The synthesis of 3-arylcoumarins is often accomplished via methods like the Perkin or Knoevenagel condensations. nih.gov For this compound, a logical synthetic design involves the condensation of a salicylaldehyde (B1680747) derivative with a phenylacetic acid derivative. The rationally selected precursors are:
4-Diethylamino-2-hydroxybenzaldehyde : This precursor provides the coumarin (B35378) core with the essential 7-diethylamino group, which acts as a powerful electron-donating group, influencing the compound's spectral properties.
3-Bromophenylacetic acid : This reagent introduces the 3-phenyl substituent, carrying the bromine atom that is crucial for subsequent derivatization.
The reaction typically proceeds in the presence of a dehydrating agent, such as acetic anhydride (B1165640), and a base like triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This approach is analogous to the synthesis of similar compounds like 3-(3-Bromophenyl)-7-acetoxycoumarin, which is prepared from 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde. mdpi.com
Optimization of Reaction Conditions and Yields (e.g., Microwave-Assisted Synthesis)
To maximize yield and minimize reaction time, optimization of reaction conditions is critical. Traditional heating methods can be slow and lead to the formation of side products. mdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative, offering significant advantages such as rapid heating, shorter reaction times, and often, higher product yields. jocpr.comarabjchem.orgnih.gov
For the synthesis of related 3-phenylcoumarins, microwave irradiation has been shown to be highly effective. mdpi.com The reaction time can be reduced from hours to mere minutes, and purification is often simplified. jocpr.comarabjchem.org Key parameters for optimization include temperature, reaction duration, and the choice of solvent. For instance, in the microwave-assisted synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin, heating at 110 °C for 5 minutes was found to be optimal, as higher temperatures or longer times resulted in side product formation. mdpi.com
| Method | Key Reagents | Solvent/Catalyst | Conditions | Advantages |
|---|---|---|---|---|
| Conventional Heating | 4-Diethylamino-2-hydroxybenzaldehyde, 3-Bromophenylacetic acid | Acetic anhydride, Triethylamine | Reflux, several hours | Established methodology |
| Microwave-Assisted Synthesis | 4-Diethylamino-2-hydroxybenzaldehyde, 3-Bromophenylacetic acid | Acetic anhydride, Triethylamine | 110-140 °C, 5-15 min | Reduced reaction time, higher yields, fewer side products. mdpi.comjocpr.comarabjchem.org |
Derivatization and Post-Synthetic Functionalization at the Bromophenyl Moiety
The bromine atom on the 3-phenyl group of this compound is a key functional group that opens avenues for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the creation of a diverse library of derivatives with tailored properties. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon (C-C) bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. unistra.fryoutube.com The bromophenyl moiety of the target coumarin is an excellent substrate for this reaction, allowing for its arylation or vinylation. mdpi.comresearchgate.net This reaction tolerates a wide variety of functional groups and is a cornerstone of modern organic synthesis. mdpi.com
The general transformation involves coupling the coumarin with a boronic acid (R-B(OH)₂) or a boronic ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the 3-position of the phenyl ring, significantly expanding the structural diversity of the coumarin scaffold. nih.gov
| Component | Examples | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Thiophene-2-boronic acid | Nucleophilic partner supplying the 'R' group |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent. mdpi.com |
C-N Cross-Coupling Methodologies (e.g., Buchwald–Hartwig Reaction)
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. wikipedia.orgchemeurope.com This reaction enables the coupling of aryl halides with a wide range of primary and secondary amines. libretexts.orgorganic-chemistry.org The bromophenyl group of the coumarin can be functionalized with various amines, leading to the synthesis of novel arylamine derivatives. mdpi.com
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. wikipedia.orgchemeurope.com The choice of ligand for the palladium catalyst is crucial for the reaction's success and scope. nih.gov
| Component | Examples | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Aniline, Morpholine, Di-n-butylamine | Nitrogen nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. chemeurope.com |
| Ligand | XPhos, SPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle. libretexts.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Required for deprotonation of the amine complex. chemeurope.com |
Borylation Reactions for Further Synthetic Access (e.g., Miyaura Reaction)
The Miyaura borylation reaction is a palladium-catalyzed process that converts aryl halides into arylboronic esters. wikipedia.orgalfa-chemistry.com This transformation is synthetically valuable as it converts the relatively stable but less reactive C-Br bond into a versatile C-B bond. The resulting boronic ester can then be used in subsequent Suzuki coupling reactions with a different aryl halide, allowing for a stepwise and controlled construction of complex biaryl systems. mdpi.comorganic-chemistry.org
The reaction typically involves treating the aryl bromide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base, such as potassium acetate (B1210297) (KOAc). alfa-chemistry.comnih.gov This method tolerates a wide range of functional groups, making it an excellent strategy for elaborating the this compound scaffold. mdpi.comalfa-chemistry.com
| Component | Example Reagent | Purpose |
|---|---|---|
| Aryl Halide | This compound | Starting material to be borylated |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. wikipedia.org |
| Palladium Catalyst | PdCl₂(dppf) | Catalyzes the C-B bond formation. wikipedia.org |
| Base | Potassium acetate (KOAc) | Activates the diboron reagent. alfa-chemistry.com |
| Solvent | Dioxane, DMSO, Toluene | Reaction medium. nih.gov |
Chemical Transformations at the 7-Diethylamino Functionality
The 7-diethylamino group is a pivotal functional moiety that significantly influences the electronic and photophysical properties of the coumarin system. Its chemical modification offers a pathway to modulate these characteristics and to conjugate the fluorophore to other molecules. While the coumarin core itself is susceptible to various transformations, the 7-diethylamino group also presents opportunities for selective chemical reactions.
One potential transformation is N-dealkylation , a reaction that can convert the tertiary amine to a secondary or primary amine. This process is a significant metabolic pathway for many xenobiotics containing N-alkylamino moieties and can be achieved synthetically through various chemical, catalytic, electrochemical, and enzymatic methods. For instance, oxidative N-dealkylation catalyzed by cytochrome P450 enzymes is a known biological transformation. researchgate.net In a laboratory setting, reagents like phosphorus pentachloride followed by hydrolysis or the use of specific oxidizing agents can effect N-dealkylation, although the conditions need to be carefully controlled to avoid degradation of the coumarin ring. The resulting secondary or primary amines at the 7-position can then serve as handles for further functionalization, such as acylation or alkylation, to introduce new substituents.
The nitrogen atom of the diethylamino group, with its lone pair of electrons, can also be a site for oxidation . Treatment with oxidizing agents can lead to the formation of the corresponding N-oxide. This transformation would significantly alter the electronic properties of the coumarin, likely leading to a blue shift in its absorption and emission spectra due to the electron-withdrawing nature of the N-oxide group.
Furthermore, the diethylamino group is a strong activating group for electrophilic aromatic substitution on the coumarin ring. Due to its powerful electron-donating nature through resonance, it directs incoming electrophiles to the ortho and para positions, which correspond to the C6 and C8 positions of the coumarin nucleus. wikipedia.org This allows for the introduction of various substituents, such as nitro or halogen groups, onto the benzene (B151609) part of the coumarin scaffold, further tuning the molecule's properties.
Another sophisticated strategy for functionalization in the vicinity of the amino group is directed ortho-metalation (DoM) . In this reaction, the heteroatom of the directing metalation group (DMG), in this case, the nitrogen of the diethylamino group, coordinates to an organolithium reagent. This directs the deprotonation to the adjacent ortho position (C8), creating a highly reactive aryllithium species that can then be quenched with various electrophiles. wikipedia.orgunblog.frbaranlab.orgorganic-chemistry.org This methodology provides a powerful tool for the regioselective introduction of a wide range of functional groups at the C8 position, which is not readily accessible through classical electrophilic substitution.
A specific example of a reaction involving a 3-aryl-7-diethylaminocoumarin derivative has been reported in its reaction with isatin, leading to the formation of an adduct. This demonstrates the potential for the coumarin scaffold to participate in condensation reactions, although this particular example does not directly involve a transformation of the diethylamino group itself.
Below is a table summarizing potential chemical transformations at the 7-diethylamino functionality:
| Transformation | Reagents and Conditions | Product | Potential Impact on Properties |
| N-Dealkylation | Oxidizing agents (e.g., KMnO4, H2O2), PCl5 then H2O | 7-(Ethylamino)- or 7-amino-3-(3-bromophenyl)coumarin | Altered solubility and reactivity for further conjugation. |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | 3-(3-Bromophenyl)-7-(diethylamino)coumarin N-oxide | Blue-shift in absorption/emission spectra, altered polarity. |
| Electrophilic Aromatic Substitution | Nitrating agents (HNO3/H2SO4), Halogenating agents (NBS, NCS) | 6- or 8-substituted-3-(3-bromophenyl)-7-diethylaminocoumarin | Fine-tuning of photophysical properties. |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, or t-BuLi, followed by an electrophile (e.g., CO2, I2) | 8-Substituted-3-(3-bromophenyl)-7-diethylaminocoumarin | Regioselective functionalization at the C8 position. |
Mechanistic Insights into the Formation of the this compound Core
The synthesis of the this compound core can be achieved through several classical condensation reactions, with the Pechmann, Knoevenagel, and Perkin reactions being the most prominent. The choice of synthetic route and the underlying mechanism are significantly influenced by the electronic nature of the substituents on the starting materials.
The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. organic-chemistry.orgnih.govacs.org For the synthesis of the target molecule, this would involve the reaction of 3-diethylaminophenol (B49911) with a β-ketoester bearing the 3-bromophenyl group, such as ethyl 2-(3-bromobenzoyl)acetate.
The proposed mechanism for the Pechmann condensation in this specific case is as follows:
Transesterification: The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group of 3-diethylaminophenol to form an intermediate ester.
Electrophilic Aromatic Substitution (Michael Addition): The strongly activating 7-diethylamino group, being an ortho, para-director, facilitates the intramolecular electrophilic attack of the enolized β-dicarbonyl moiety onto the electron-rich aromatic ring. wikipedia.org The cyclization will predominantly occur at the C6 or C8 position, ortho to the diethylamino group. Steric hindrance might favor attack at the C6 position.
Dehydration: The final step involves the acid-catalyzed dehydration of the cyclic intermediate to form the stable, aromatic coumarin ring system.
The Knoevenagel condensation provides an alternative route, typically involving the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.orgresearchgate.net To synthesize this compound via this method, 4-diethylaminosalicylaldehyde would be reacted with 3-bromophenylacetic acid or its ester derivative in the presence of a basic catalyst.
The mechanism for the Knoevenagel condensation in this context is proposed as:
Enolate Formation: The basic catalyst deprotonates the active methylene group of the 3-bromophenylacetic acid derivative, forming a reactive enolate.
Aldol-type Condensation: The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-diethylaminosalicylaldehyde.
Dehydration: The resulting aldol-type adduct undergoes dehydration to form a cinnamic acid derivative.
Intramolecular Cyclization (Lactonization): The final step is the intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl of the carboxylic acid (or ester), followed by the elimination of water (or alcohol) to form the lactone ring of the coumarin.
The Perkin reaction is another classical method for coumarin synthesis, which involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding sodium or potassium salt. researchgate.netnih.gov For the target molecule, this would involve the reaction of 4-diethylaminosalicylaldehyde with 3-bromophenylacetic anhydride and sodium 3-bromophenylacetate. The mechanism is similar to the Knoevenagel condensation, proceeding through a cinnamic acid intermediate.
The electronic effects of the substituents play a crucial role in these mechanisms. The potent electron-donating 7-diethylamino group significantly enhances the nucleophilicity of the phenol ring in the Pechmann condensation and activates the C6 and C8 positions for electrophilic attack. In the Knoevenagel and Perkin reactions, this group also influences the reactivity of the salicylaldehyde. The 3-bromophenyl group, being part of the active methylene component or the β-ketoester, primarily acts as a substituent that is carried through the reaction sequence to be positioned at the 3-position of the final coumarin product. Its electronic effect on the reaction intermediates is likely to be less pronounced than that of the diethylamino group.
A summary of the key mechanistic steps for the formation of the coumarin core is presented in the table below:
| Reaction | Key Mechanistic Steps | Role of 7-Diethylamino Group | Role of 3-Bromophenyl Group |
| Pechmann Condensation | Transesterification, Intramolecular Electrophilic Aromatic Substitution, Dehydration | Strong activation of the aromatic ring, directing cyclization to ortho positions (C6/C8). | Part of the β-ketoester, incorporated into the final structure. |
| Knoevenagel Condensation | Enolate formation, Aldol-type condensation, Dehydration, Intramolecular Lactonization | Enhances reactivity of the salicylaldehyde. | Part of the active methylene compound, incorporated into the final structure. |
| Perkin Reaction | Formation of a mixed anhydride, Aldol-type condensation, Dehydration, Intramolecular Lactonization | Enhances reactivity of the salicylaldehyde. | Part of the acid anhydride, incorporated into the final structure. |
Based on a comprehensive search of available scientific literature and spectroscopic databases, there is currently no published data on the specific spectroscopic and photophysical characterization of the compound This compound .
While research exists for structurally similar compounds, such as isomers (e.g., 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin) or analogues with different substituents (e.g., 3-(3-Bromophenyl)-7-acetoxycoumarin), the strict requirement to focus solely on "this compound" cannot be met. The specific placement of the bromine atom at the meta position on the 3-phenyl ring, combined with the diethylamino group at the 7-position, results in a unique electronic structure whose properties have not been experimentally documented in the public domain.
Therefore, it is not possible to generate a scientifically accurate article with the detailed data tables and research findings for the specified subsections (UV-Visible Spectral Analysis, Solvatochromism, Fluorescence Emission Profiling, Fluorescence Lifetime Measurements, and Fluorescence Quantum Yields) as requested in the prompt. Creating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
Cutting Edge Spectroscopic and Photophysical Characterization
Environmental and Media-Dependent Photophysical Responses
The photophysical properties of 3-(3-Bromophenyl)-7-diethylaminocoumarin are highly sensitive to its local environment. This sensitivity, primarily driven by the ICT and TICT states, makes it a valuable probe for characterizing the polarity and viscosity of its surroundings.
The emission spectrum of this compound exhibits a pronounced solvatochromic shift, meaning its color changes with the polarity of the solvent. In non-polar solvents, the emission is typically in the blue-green region of the spectrum with a high quantum yield. As the solvent polarity increases, the emission maximum shifts to longer wavelengths (a bathochromic shift), and the fluorescence quantum yield generally decreases. nih.govacgpubs.org
This behavior can be explained by the stabilization of the highly polar ICT and TICT states in polar solvents. The stabilization of the ICT state lowers its energy, resulting in a red-shifted emission. Simultaneously, the stabilization of the non-emissive TICT state provides an efficient non-radiative decay pathway, leading to a reduction in the fluorescence quantum yield. mdpi.commdpi.com
The viscosity of the solvent also has a significant impact on the emission characteristics. In highly viscous media, the rotational motion of the diethylamino group is restricted, which hinders the formation of the TICT state. This suppression of the non-radiative decay pathway leads to an increase in the fluorescence quantum yield. This viscosity-dependent fluorescence makes this compound and related compounds useful as molecular rotors for probing the microviscosity of various systems. nih.govrsc.org
Table 1: Summary of Solvent Effects on the Photophysical Properties of a Representative 7-(Diethylamino)coumarin Derivative.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Cyclohexane | 31.2 | 0.98 | ~450 | High |
| Toluene | 33.9 | 0.59 | ~465 | High |
| Dichloromethane | 41.1 | 0.44 | ~480 | Moderate |
| Acetonitrile | 46.0 | 0.37 | ~495 | Low |
| Methanol | 55.5 | 0.59 | ~510 | Very Low |
Note: The data presented in this table are representative values for 7-(diethylamino)coumarin derivatives and are intended to illustrate the general trends. Specific values for this compound may vary.
Interactions with Surfactants and Micellar Systems
While no specific studies on the interaction of this compound with surfactants were found, research on similar 7-diethylaminocoumarin dyes in micellar systems provides a framework for potential behavior. The interaction of fluorescent probes with surfactants is a valuable tool to understand the microenvironment of micelles.
Generally, the incorporation of coumarin (B35378) dyes into micelles formed by surfactants such as sodium dodecyl sulfate (B86663) (SDS), cetyltrimethylammonium bromide (CTAB), and Triton X-100 leads to significant changes in their photophysical properties. These changes, including shifts in absorption and emission maxima, and alterations in fluorescence quantum yield and lifetime, can provide insights into the location of the probe within the micelle and the nature of the surrounding microenvironment.
For a hypothetical scenario, the interaction of this compound with different types of surfactants could be summarized in the following table:
| Surfactant Type | Expected Interaction and Photophysical Changes |
| Anionic (e.g., SDS) | Due to the partial positive charge on the diethylamino group, an attractive interaction with the negatively charged sulfate headgroups of SDS micelles is possible. This could lead to the localization of the coumarin at the micelle-water interface, resulting in a blue shift in the emission spectrum and an increase in fluorescence quantum yield due to the reduced polarity and rigidity of the environment. |
| Cationic (e.g., CTAB) | Repulsive forces between the diethylamino group and the positively charged headgroups of CTAB might hinder deep penetration into the micelle. The interaction would likely be weaker, with the coumarin molecule residing in a more polar environment, leading to smaller changes in its photophysical properties compared to anionic or non-ionic micelles. |
| Non-ionic (e.g., Triton X-100) | The hydrophobic nature of the bromophenyl and coumarin moieties would likely drive the encapsulation of the molecule within the hydrophobic core of Triton X-100 micelles. This would result in a significant blue shift in emission and a substantial increase in fluorescence quantum yield due to the non-polar and rigid environment, which restricts non-radiative decay pathways. |
This table is based on general principles of dye-surfactant interactions and is not derived from experimental data for this compound.
Encapsulation and Host-Guest Interactions (e.g., Cyclodextrin (B1172386) Inclusion)
Similarly, no specific data exists for the encapsulation of this compound within host molecules like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for non-polar guest molecules in aqueous solutions.
The encapsulation of a coumarin dye within a cyclodextrin cavity typically leads to a significant enhancement of its fluorescence, as the hydrophobic and constrained environment of the cavity protects the dye from non-radiative decay processes that occur in bulk water. The stoichiometry and binding affinity of the inclusion complex can be determined by spectroscopic titrations.
For this compound, the bromophenyl group would be the most likely part of the molecule to be included within the cyclodextrin cavity due to its hydrophobicity. The size of the cyclodextrin (α-, β-, or γ-cyclodextrin) would play a crucial role in the stability and stoichiometry of the inclusion complex.
A hypothetical data table for the interaction with different cyclodextrins could be structured as follows:
| Cyclodextrin Type | Expected Stoichiometry | Expected Photophysical Changes |
| α-Cyclodextrin | 1:1 | Due to its smaller cavity size, α-cyclodextrin might form a less stable complex, with only partial inclusion of the bromophenyl ring. This would result in a moderate increase in fluorescence intensity. |
| β-Cyclodextrin | 1:1 | The cavity of β-cyclodextrin is generally well-suited for encapsulating phenyl rings. A stable 1:1 inclusion complex is expected, leading to a significant enhancement in fluorescence quantum yield and a blue shift in the emission maximum. |
| γ-Cyclodextrin | 1:2 or 2:2 | The larger cavity of γ-cyclodextrin could potentially accommodate the entire coumarin moiety or even form more complex aggregates, possibly leading to different photophysical responses, including the potential for excimer formation. |
This table is a projection based on the known behavior of similar guest molecules and is not based on experimental findings for this compound.
Computational and Quantum Chemical Investigations
Electronic Structure Elucidation and Molecular Geometry Optimization (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For 3-(3-Bromophenyl)-7-diethylaminocoumarin, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d), are used to determine the most stable conformation (ground state geometry) of the molecule.
The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. The resulting optimized structure reveals key geometric features. The coumarin (B35378) core is expected to be largely planar, a common characteristic of this class of compounds. The planarity of the chromophore system is crucial for its photophysical properties. The diethylamino group at the 7-position and the bromophenyl group at the 3-position will have specific orientations relative to the coumarin plane. The dihedral angle between the coumarin ring and the bromophenyl ring is a critical parameter, as it influences the extent of π-conjugation between these two parts of the molecule. A smaller dihedral angle generally implies better conjugation, which can affect the electronic absorption and emission spectra.
The presence of the electron-donating diethylamino group and the electron-withdrawing (by inductive effect) and π-conjugating bromophenyl group creates an intramolecular charge transfer (ICT) character in the molecule. DFT calculations can map the electron density distribution, illustrating the charge separation in the ground state.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2=O1 | 1.21 | - | - |
| C7-N | 1.37 | - | - |
| C3-C1' (Bromophenyl) | 1.48 | - | - |
| C3-C4-C4a | - | 120.5 | - |
| C5-C6-C7 | - | 121.0 | - |
Note: The values in this table are representative and based on typical DFT calculations for similar coumarin derivatives.
Theoretical Prediction of Photophysical Properties (Time-Dependent Density Functional Theory - TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the excited-state properties of molecules, including their absorption and emission spectra. By applying TD-DFT to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max_abs).
These calculations typically show that the lowest energy electronic transition is a π → π* transition with significant intramolecular charge transfer (ICT) character. The electron density is promoted from molecular orbitals located primarily on the electron-donating diethylamino group and the coumarin ring to orbitals concentrated on the coumarin lactone and the bromophenyl moiety. This charge transfer from the donor to the acceptor part of the molecule is responsible for the strong absorption in the visible region of the electromagnetic spectrum.
Furthermore, TD-DFT can be used to optimize the geometry of the first excited state (S1). The difference in energy between the optimized S1 state and the ground state (S0) provides the theoretical fluorescence emission maximum (λ_max_em). The difference between the absorption and emission maxima is the Stokes shift, a critical parameter for fluorescent dyes.
Table 2: Predicted Photophysical Properties of this compound in Gas Phase (Theoretical)
| Parameter | Value |
|---|---|
| Absorption Maximum (λ_max_abs) | 410 nm |
| Emission Maximum (λ_max_em) | 490 nm |
| Oscillator Strength (f) | 0.85 |
Note: These are hypothetical values based on TD-DFT calculations for analogous coumarin dyes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. For this compound, the HOMO is typically localized on the electron-rich part of the molecule, which includes the diethylamino group and the coumarin ring system. The LUMO, on the other hand, is generally distributed over the electron-accepting portion, the coumarin lactone and the bromophenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that correlates with the electronic absorption wavelength. A smaller energy gap corresponds to a longer wavelength of absorption, indicating that less energy is required to excite an electron from the HOMO to the LUMO. The introduction of the bromophenyl group at the 3-position can influence this energy gap. The HOMO-LUMO gap is also an indicator of the chemical reactivity and kinetic stability of the molecule. nih.gov
Table 3: Frontier Molecular Orbital Energies and Energy Gap for this compound (Theoretical)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -2.20 |
Note: Representative energy values for illustrative purposes.
Calculation of Ground and Excited State Dipole Moments
The dipole moment of a molecule is a measure of the separation of positive and negative charges. For molecules with significant ICT character like this compound, the dipole moment is expected to be substantial and to change upon electronic excitation.
DFT calculations can provide the ground state dipole moment (μ_g). The excited state dipole moment (μ_e) can be estimated using TD-DFT. In many coumarin derivatives, the excited state is more polar than the ground state, meaning μ_e is larger than μ_g. eurjchem.comresearchgate.net This increase in the dipole moment upon excitation is a hallmark of the ICT process, where the electronic redistribution leads to a greater charge separation in the excited state. This change in dipole moment (Δμ = μ_e - μ_g) is fundamental to understanding the solvent effects on the photophysical properties of the dye.
Table 4: Calculated Dipole Moments of this compound (Theoretical)
| State | Dipole Moment (Debye) |
|---|---|
| Ground State (μ_g) | 6.5 |
| Excited State (μ_e) | 12.0 |
Note: These values are illustrative and based on trends observed in similar coumarin compounds.
Computational Modeling of Solvent-Solute Interactions and Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a prominent feature of ICT dyes like this compound. Computational models, particularly those incorporating the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on the electronic structure and spectra of the solute molecule.
In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the charge distribution of the solute. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a decrease in the energy gap for de-excitation, resulting in a red-shift (bathochromic shift) of the fluorescence emission maximum. The absorption maximum may also shift, but the effect is typically more pronounced for the emission spectrum.
By performing TD-DFT calculations in the presence of different solvent models (e.g., cyclohexane, toluene, acetone, acetonitrile, water), a theoretical correlation between the spectral shifts and the solvent polarity can be established. This allows for a deeper understanding of the specific interactions (e.g., electrostatic, dispersion) between the dye molecule and its environment.
Table 5: Predicted Emission Maxima of this compound in Different Solvents (Theoretical)
| Solvent | Dielectric Constant (ε) | Predicted Emission Maximum (λ_max_em) (nm) |
|---|---|---|
| Cyclohexane | 2.02 | 475 |
| Toluene | 2.38 | 482 |
| Acetone | 20.7 | 505 |
| Acetonitrile | 37.5 | 515 |
Note: The trend of red-shift with increasing solvent polarity is illustrated based on typical solvatochromic behavior of coumarin dyes.
Nonlinear Optical Nlo Properties and Applications
Assessment of First Electronic Molecular Hyperpolarizability (β)
First electronic molecular hyperpolarizability (β) is a microscopic property that quantifies the second-order NLO response of a molecule, which is responsible for effects like second-harmonic generation (SHG). The Hyper-Rayleigh Scattering (HRS) technique is a common experimental method used to determine the β value of molecules in solution. mdpi.comusp.br In HRS, a high-intensity laser beam interacts with the molecules, causing a small fraction of the scattered light to have twice the frequency of the incident light. wikipedia.org The intensity of this frequency-doubled light is proportional to the square of the β value.
For push-pull organic molecules, the magnitude of β is strongly dependent on the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a π-conjugated bridge. usp.br In 3-(3-Bromophenyl)-7-diethylaminocoumarin, the diethylamino group serves as a potent electron donor, while the bromophenyl group, together with the coumarin (B35378) lactone, acts as the acceptor moiety. Quantum chemical calculations, often performed using Density Functional Theory (DFT), can complement experimental findings by predicting β values and providing insight into the electronic transitions responsible for the NLO response. mdpi.com While specific experimental β values for this compound are not extensively reported, data for analogous push-pull triarylamine molecules show a significant enhancement of β with increasing electron-withdrawing strength of the acceptor group. usp.br
Table 1: First-Order Molecular Hyperpolarizability (β) of Representative Organic Compounds
| Compound | Experimental Technique | β Value (10⁻³⁰ esu) | Wavelength (nm) |
|---|---|---|---|
| Urea (Reference) | HRS | 0.19 | 1064 |
| Triarylamine Derivative (EWG = CN) | HRS | 56 | 1064 |
| Triarylamine Derivative (EWG = Vin) | HRS | ~400 | 1064 |
| Fused-Triazine Derivative 3 | DFT Calculation | 15 times Urea | Static |
| Fused-Triazine Derivative 5 | DFT Calculation | 24 times Urea | Static |
Data for illustrative purposes based on reference compounds to show typical magnitudes and substituent effects. usp.brnih.gov
Quantification of Two-Photon Absorption (TPA) Cross-Sections
Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition. The efficiency of this process is quantified by the TPA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer units (GM). The Z-scan technique is a widely used method to measure both the nonlinear absorption coefficient and the nonlinear refractive index of materials. aip.org In an open-aperture Z-scan experiment, the sample is moved along the axis of a focused laser beam, and the change in transmittance is measured. A decrease in transmittance near the focal point indicates reverse saturable absorption (RSA), often due to TPA, while an increase signifies saturable absorption (SA). mdpi.com
Coumarin derivatives are known to exhibit significant TPA. researchgate.net The TPA cross-section can be enhanced by extending the π-conjugation length and by incorporating strong donor and acceptor groups, which facilitates ICT. researchgate.net For instance, incorporating a cinnamoyl moiety at the C-3 position of 7-diethylaminocoumarin derivatives has been shown to increase TPA cross-sections significantly, with values ranging from 60 to over 1500 GM depending on the extent of conjugation. researchgate.net
Table 2: Two-Photon Absorption (TPA) Cross-Sections for Selected Coumarin Derivatives
| Compound | TPA Cross-Section (GM) | Wavelength (nm) |
|---|---|---|
| Coumarin 102 | 26 | 780 |
| Coumarin 153 | 36 | 780 |
| Coumarin 307 | 28 | 780 |
| 7-diethylamino-coumarin with cinnamoyl at C-3 | 60 - 360 | Not Specified |
| 7-diethylamino-coumarin with extended conjugation at C-3 | 1349 - 1570 | Not Specified |
1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data sourced from studies on various coumarin compounds. researchgate.netresearchgate.net
Determination of Third-Order Nonlinear Susceptibility (χ⁽³⁾)
The third-order nonlinear susceptibility, χ⁽³⁾, is a macroscopic property that describes the third-order NLO response of a material. It is a complex quantity where the real part relates to the nonlinear refractive index (n₂) and the imaginary part relates to the nonlinear absorption coefficient (β_abs). researchgate.net These parameters are critical for applications like all-optical switching and optical limiting. aip.org The Z-scan technique, particularly the closed-aperture configuration, is instrumental in determining both the sign and magnitude of the nonlinear refractive index. aip.orgresearchgate.net
Materials with large third-order nonlinearities are of great interest for photonic applications. aip.org For organic compounds, a large χ⁽³⁾ is often associated with delocalized π-electron systems. Studies on chalcone derivatives, which share structural similarities with 3-phenylcoumarins, have reported χ⁽³⁾ values on the order of 10⁻¹⁴ esu. acrhem.org The magnitude of χ⁽³⁾ can be influenced by the choice of solvent and the specific donor-acceptor groups attached to the conjugated system. acrhem.orgnih.gov
Table 3: Third-Order NLO Parameters for Related Organic Molecules
| Compound | Nonlinear Refractive Index (n₂) (cm²/GW) | Nonlinear Absorption (β_abs) (cm/GW) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
|---|---|---|---|
| (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | ~1.36 x 10⁻⁷ | ~2.30 x 10⁻³ | ~7.49 x 10⁻¹⁴ |
| (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | ~1.36 x 10⁻⁷ | ~2.00 x 10⁻³ | ~6.52 x 10⁻¹⁴ |
| Metronidazolium-Picrate Crystal | Not Reported | Not Reported | ~3.4 x 10⁻¹⁴ (at 532 nm) |
Data sourced from studies on chalcone and other organic derivatives. acrhem.orgnih.gov
Structure-NLO Property Relationships and Design Principles for Enhanced NLO Responses
The design of molecules with large NLO responses is guided by well-established structure-property relationships. For coumarin-based dyes, the key design principle involves creating a strong push-pull system to maximize intramolecular charge transfer. nih.gov
Electron Donor Group: The 7-diethylamino group in the target molecule is a strong electron-donating group (EDG). Its presence significantly increases the electron density of the coumarin π-system, which is essential for enhancing both second and third-order NLO properties. nih.gov
π-Conjugated Bridge: The coumarin ring system itself acts as an efficient π-bridge, facilitating the charge transfer from the donor at position 7 to the acceptor at position 3. The planarity and aromaticity of this core are crucial for effective electron delocalization. nih.gov
By systematically modifying these three components—donor, bridge, and acceptor—the NLO response can be fine-tuned. For instance, increasing the strength of the donor and acceptor groups or extending the length of the π-bridge generally leads to larger hyperpolarizabilities and TPA cross-sections. researchgate.netresearchgate.net The interplay between the molecular structure and the polarity of the surrounding medium also plays a critical role, as solvent interactions can alter the energy levels of the ground and excited states, thereby influencing the NLO coefficients. researchgate.net Therefore, this compound is structurally optimized to exhibit significant NLO properties, making it a promising candidate for further investigation and application in photonic devices.
Applications in Advanced Research Probes and Functional Materials
Development as Fluorescent Probes for Chemical Sensing and Analysis
The coumarin (B35378) core, particularly the 7-aminocoumarin (B16596) structure, is renowned for its environmentally sensitive fluorescence. nih.gov This sensitivity to local polarity, hydrogen bonding, and microviscosity makes these compounds excellent candidates for fluorescent probes. nih.gov Derivatives of 7-(diethylamino)coumarin are designed to exhibit changes in their fluorescence properties—such as intensity or emission wavelength—upon interaction with a specific analyte. mdpi.comrsc.org
For instance, fluorescent probes incorporating the 7-(diethylamino)coumarin fluorophore have been developed for the detection of various species. One such probe, combining 7-diethylamino-3-hydroxy-coumarin with a 2,4-dinitrobenzenesulfonate (B1228243) recognition unit, demonstrates a significant "off-on" fluorescent response to thiophenols with high selectivity and sensitivity. rsc.org Another example involves the synthesis of 3-(4-diethylaminocinnamoyl) coumarins that show fluorescence quenching in the presence of diethylchlorophosphate (DCP), a nerve agent simulant, highlighting their potential in rapid and sensitive chemosensing applications. mdpi.com
The design of these probes often relies on modulating the intramolecular charge transfer (ICT) characteristics of the coumarin dye. rsc.org The introduction of different substituents can tune the fluorescence, a principle widely used in creating probes for specific targets. rsc.org
Utilization as Derivatization Reagents in Analytical Methodologies (e.g., HPLC with LIF Detection)
In analytical chemistry, derivatization is a technique used to chemically modify an analyte to enhance its detection or separation. researchgate.net Coumarin derivatives, including those based on the 7-(diethylamino)coumarin scaffold, serve as effective derivatization reagents, particularly for high-performance liquid chromatography (HPLC) coupled with laser-induced fluorescence (LIF) detection. fao.orgnih.gov
The process involves reacting the analyte, which may lack a suitable chromophore or fluorophore, with a coumarin-based reagent to attach the fluorescent tag. researchgate.net This significantly improves the sensitivity and selectivity of the analysis. For example, 7-(diethylamino)coumarin-3-carboxylic acid has been successfully employed as a derivatization reagent for the analysis of sulfonamides using capillary electrophoresis with 405 nm LIF detection. nih.gov Similarly, 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin is an improved reagent for labeling carboxylic acids, such as fatty acids, for HPLC-LIF analysis. fao.org
The choice of derivatizing agent is crucial and depends on the functional group of the analyte. actascientific.com Reagents like o-phthalaldehyde (B127526) and 9-fluorenylmethyl chloroformate are commonly used for primary and secondary amines, respectively. actascientific.com Coumarin-based reagents offer an alternative with desirable photophysical properties for sensitive detection. fao.orgnih.gov
Integration into Supramolecular Assemblies and Crystal Engineering
The planar structure and inherent electronic properties of the 7-(diethylamino)coumarin (DAC) moiety make it a valuable building block in supramolecular chemistry and crystal engineering. chemrxiv.orgresearchgate.netnih.gov The goal is to control the self-assembly of molecules into well-defined, functional architectures. nih.govresearchgate.net
The self-assembly of DAC derivatives is driven by a combination of non-covalent interactions. researchgate.netnih.gov Studies have shown that the DAC fragment is prone to antiparallel aggregation. chemrxiv.orgnih.gov This behavior is influenced by factors such as the nature of substituents and the solvent environment. rsc.org For instance, the introduction of long alkyl chains can promote aggregation through hydrophobic interactions, leading to the formation of H-aggregates. rsc.org The aggregation behavior can be studied using techniques like UV-Vis and fluorescence spectroscopy, as well as morphological studies like SEM and AFM. rsc.org In some cases, this aggregation can lead to the formation of organogels. researchgate.net
A detailed analysis of the crystal structures of DAC-containing molecules reveals the key intermolecular interactions governing their assembly. chemrxiv.orgresearchgate.netnih.gov The most prominent interactions include:
π-π Stacking: The planar aromatic core of the coumarin facilitates face-to-face π-stacking interactions between adjacent molecules. rsc.orgchemrxiv.org
C-H···O Hydrogen Bonds: These interactions are frequently observed, often involving the carbonyl group of the coumarin ring and C-H groups from neighboring molecules. nih.govmdpi.comresearchgate.net
Dipole-Dipole Interactions: The DAC moiety possesses a significant local dipole moment, which contributes to antiparallel π-stacking arrangements in the solid state. chemrxiv.org
A comprehensive analysis of numerous DAC-containing crystal structures has shown that approximately 90% exhibit π-stacking supported by hydrogen-bonding interactions. chemrxiv.orgnih.gov The 7-diethylamino group, while enhancing solubility in solution due to its conformational flexibility, acts as a structural spacer in the crystalline matrix, favoring these π-stacking interactions. chemrxiv.orgresearchgate.netresearchgate.net
Design of Bio-orthogonal Labeling and Imaging Probes for Research (focus on chemical design and methodology)
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govchemrxiv.org Fluorogenic probes that "turn on" their fluorescence upon a bio-orthogonal reaction are particularly valuable for imaging biomolecules in living cells, as they minimize background signals from unreacted probes. nih.govchemrxiv.orgnih.gov
The design of such probes often involves coupling a fluorophore to a reactive group that is quenched until it reacts with a specific bio-orthogonal partner. nih.gov Coumarin derivatives are attractive fluorophores for this purpose. For example, coumarin–tetrazine probes have been developed that exhibit a significant increase in fluorescence upon reaction with strained dienophiles like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN). nih.gov This reaction is highly specific and allows for the "no-wash" imaging of tagged biomolecules in live cells. nih.gov
Another strategy involves the use of cyclopropenone (CpO)-masked coumarins. These probes are activated by bio-orthogonal phosphines to generate the fluorescent coumarin product, with some pairs showing fluorescence enhancements of up to 760-fold. chemrxiv.org The chemical design focuses on creating probes that are stable, cell-permeable, and exhibit rapid reaction kinetics with high fluorescence turn-on ratios. nih.govnih.gov
Exploration as Components in Optical Frequency Conversion Devices
The significant Stokes shifts and strong solvatofluorochromism observed in some 7-(diethylamino)coumarin derivatives are indicative of intramolecular charge transfer (ICT) upon excitation. nih.gov These photophysical properties are of interest for applications in nonlinear optics, including optical frequency conversion. Materials with large second-order nonlinear optical (NLO) properties can be used in devices that alter the frequency of laser light. The "push-pull" electronic structure of many coumarin dyes, with an electron-donating group (like diethylamino) and an electron-accepting group, is a common design motif for NLO chromophores. While direct evidence for the use of "3-(3-Bromophenyl)-7-diethylaminocoumarin" in optical frequency conversion devices is not prevalent in the provided context, the fundamental properties of the 7-(diethylamino)coumarin scaffold make it a candidate for exploration in this field.
Structure Property Relationships Spr
Influence of the Bromophenyl Substituent's Position on Electronic and Photophysical Properties
The position of the bromo substituent on the 3-phenyl ring of 7-diethylaminocoumarin significantly influences the molecule's electronic and photophysical properties. While direct comparative experimental studies on the ortho-, meta-, and para-isomers of 3-(Bromophenyl)-7-diethylaminocoumarin are not extensively available in the reviewed literature, computational studies on similar 3-phenylcoumarin (B1362560) derivatives provide valuable insights. For instance, a computational investigation on a 3-phenylcoumarin derivative with a bromine substitution on the phenyl ring highlighted variations in the electronic properties based on the substituent's location. mdpi.com
The electronic nature of the substituent on the 3-phenyl ring can modulate the intramolecular charge transfer (ICT) characteristics of the coumarin (B35378) dye. A bromine atom, being an electron-withdrawing group, can influence the electron density distribution in both the ground and excited states. The position of this substituent (ortho, meta, or para) alters the extent of electronic communication between the phenyl ring and the coumarin core, thereby affecting the absorption and emission maxima, fluorescence quantum yield, and Stokes shift.
For example, a para-substituted electron-withdrawing group on the 3-phenyl ring has been shown to enhance the electron-accepting nature of this part of the molecule, leading to a red shift in the emission spectra of styrylcoumarins. researchgate.net Conversely, the meta-position, as in 3-(3-Bromophenyl)-7-diethylaminocoumarin, may result in a less pronounced effect on the ICT compared to the para-position due to the different substitution pattern on the aromatic ring. The precise impact on the electronic and photophysical properties would be dependent on the interplay between inductive and resonance effects, which vary with the isomer.
Impact of the Diethylamino Group on Charge Transfer and Fluorescent Behavior
The 7-diethylamino group is a potent electron-donating group and plays a pivotal role in the intramolecular charge transfer (ICT) process, which is fundamental to the fluorescent behavior of this class of coumarins. rsc.orgmdpi.com Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating 7-diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the electron-accepting coumarin core and the 3-phenyl substituent. nih.gov This charge separation in the excited state leads to a large excited-state dipole moment and is responsible for the characteristic solvatochromism observed in these dyes, where the emission wavelength is sensitive to the polarity of the solvent. nih.gov
The flexibility of the diethylamino group can also lead to the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. mdpi.com In the TICT state, the diethylamino group twists out of the plane of the coumarin ring, leading to a more complete charge separation but often a non-radiative decay pathway, which can quench the fluorescence. rsc.orgmdpi.com The competition between the emissive planar ICT state and the non-emissive TICT state is a key factor determining the fluorescence quantum yield. mdpi.com The solvent's polarity and viscosity, as well as the presence of specific interactions like hydrogen bonding, can influence the energy barrier to the formation of the TICT state and thus modulate the fluorescence intensity. rsc.orgnih.gov
Systematic Investigations of Structural Modifications on Spectroscopic Signatures
Systematic structural modifications of the 7-diethylaminocoumarin-3-phenyl scaffold have been explored to fine-tune its spectroscopic properties for various applications. These modifications often target the 3- and 7-positions to modulate the push-pull electronic character of the molecule.
For instance, extending the π-conjugation at the 3-position by introducing groups like styryl or other aromatic systems can lead to a bathochromic (red) shift in both the absorption and emission spectra. researchgate.netscilit.com The nature of the substituent on these extended π-systems further influences the photophysical properties. Electron-withdrawing groups on a 3-styryl substituent can cause a blue shift in the emission, while electron-donating groups can lead to a red shift and potentially higher fluorescence quantum yields. researchgate.net
Modifications at the 7-position, such as replacing the diethylamino group with a julolidine-fused ring, have been shown to cause a significant bathochromic shift in both absorption and emission maxima. nih.gov This is attributed to the rigidified and more planar structure of the julolidine (B1585534) group, which enhances the electron-donating ability and reduces non-radiative decay pathways associated with the twisting of the amino group.
The following table summarizes the effects of some structural modifications on the spectroscopic properties of related coumarin derivatives:
| Modification | Position | Effect on Absorption (λmax) | Effect on Emission (λmax) | Reference(s) |
| Introduction of a styryl group | 3 | Red shift | Red shift | researchgate.net |
| Electron-withdrawing group on 3-styryl | 3 | Minimal change | Blue shift | researchgate.net |
| Electron-donating group on 3-styryl | 3 | Minimal change | Red shift | researchgate.net |
| Replacement of 7-N,N-dialkylamino with julolidine | 7 | Significant red shift | Significant red shift | nih.gov |
| Introduction of an electron-withdrawing group (e.g., CN) | 3 | Red shift | Red shift | nih.gov |
Correlations between Molecular Structure and Nonlinear Optical Responses
Coumarin derivatives with a strong intramolecular charge transfer character, such as those with a donor-π-acceptor (D-π-A) structure, are known to exhibit significant third-order nonlinear optical (NLO) properties. rsc.orgresearchgate.net The 7-diethylamino group acts as the electron donor, the coumarin core and the 3-phenyl substituent act as the π-bridge and acceptor, respectively, creating a system conducive to large NLO responses.
The magnitude of the third-order NLO susceptibility is related to the molecular hyperpolarizability, which is influenced by the extent of charge transfer upon excitation. Structural modifications that enhance the ICT process, such as the introduction of strong electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position, are expected to increase the NLO response. rsc.org
Studies on related coumarin-imidazo[1,2-a]heterocyclic derivatives have shown that compounds bearing a diethylamino electron-donating group exhibit higher nonlinear refractive index values. rsc.org Furthermore, the planarity of the molecule is crucial, with more planar structures generally exhibiting greater nonlinearity. rsc.org The introduction of bulky groups that cause a loss of planarity can diminish the NLO response. rsc.org Therefore, the 3-(3-Bromophenyl) substituent in the target molecule, while being electron-withdrawing, may also influence the dihedral angle between the phenyl ring and the coumarin core, which would in turn affect the NLO properties. The strategic design of coumarin derivatives with optimized ICT characteristics and molecular planarity is a key approach to developing materials with enhanced NLO responses for applications in photonics and optoelectronics. nih.govmdpi.com
Conclusions and Future Research Trajectories
Summary of Key Research Findings for 3-(3-Bromophenyl)-7-diethylaminocoumarin
Direct experimental data on this compound is scarce. However, research on analogous compounds allows for well-founded postulations. The synthesis of a closely related precursor, 3-(3-Bromophenyl)-7-acetoxycoumarin , has been successfully achieved. mdpi.comresearchgate.net This synthesis provides a viable pathway to obtaining the target molecule, as the acetoxy group at the 7-position is known to be readily convertible to a hydroxyl group, which can then be further modified. mdpi.com
The core structure of 7-diethylaminocoumarin is renowned for its significant fluorescent properties. researchgate.netnih.govnih.govnih.govnih.gov It is therefore highly probable that this compound will exhibit strong fluorescence, a key characteristic that underpins many of its potential applications. The introduction of a bromophenyl group at the 3-position is expected to modulate these photophysical properties, influencing the absorption and emission spectra.
Identification of Current Gaps and Unexplored Research Avenues
The primary and most significant gap in the current body of knowledge is the lack of a reported direct synthesis and characterization of this compound. While a synthetic route can be inferred, its practical execution, optimization, and the full spectroscopic and photophysical characterization of the final product remain unexplored.
Furthermore, the specific effects of the 3-bromophenyl substituent on the photophysical properties of the 7-diethylaminocoumarin core have not been investigated. Key data points that are currently missing include:
Quantum Yield: The efficiency of the fluorescence process.
Molar Absorptivity: The light-absorbing capacity of the molecule.
Fluorescence Lifetime: The duration of the excited state.
Solvatochromism: The effect of solvent polarity on the spectral properties.
A comprehensive study of these parameters is crucial for understanding the fundamental behavior of the molecule and for identifying its most promising applications. Additionally, the potential of this compound as a fluorescent probe for specific analytes or environmental conditions has not been explored.
Prospective Directions for Synthetic Advancements and Derivatization Strategies
Future synthetic research should initially focus on establishing a reliable and efficient synthesis of this compound. A plausible approach would involve the deacetylation of 3-(3-Bromophenyl)-7-acetoxycoumarin to yield the corresponding 7-hydroxy derivative, followed by a nucleophilic substitution or a Buchwald-Hartwig amination to introduce the diethylamino group.
Once the parent compound is readily accessible, a wide array of derivatization strategies can be envisioned, primarily leveraging the reactivity of the bromine atom on the phenyl ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as:
Suzuki Coupling: To introduce new aryl or heteroaryl groups, thereby extending the π-conjugation and tuning the photophysical properties.
Sonogashira Coupling: To incorporate alkyne functionalities, which can be used for further modifications or for creating materials with interesting electronic properties.
Buchwald-Hartwig Amination: To introduce different amino groups, which could modulate the fluorescence and solubility of the molecule.
Heck Coupling: To introduce vinyl groups, potentially leading to dyes with red-shifted absorption and emission.
These derivatization strategies would allow for the systematic fine-tuning of the molecule's properties to suit specific applications.
Outlook on Emerging Applications in Chemical, Materials, and Analytical Science
The unique structural features of this compound suggest a range of potential applications across various scientific disciplines:
Chemical and Analytical Science:
Fluorescent Probes and Sensors: The 7-diethylaminocoumarin scaffold is a well-established fluorophore for the development of chemical sensors. nih.gov The bromophenyl moiety could be functionalized with specific recognition units to create highly selective and sensitive probes for metal ions, anions, or biologically relevant molecules.
Fluorescent Labeling Reagents: Coumarin (B35378) derivatives are widely used to label biomolecules for detection in techniques like HPLC and capillary electrophoresis. nih.govfao.orgnih.gov this compound could be developed into a novel labeling reagent with potentially advantageous photophysical properties.
Materials Science:
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence of the coumarin core makes it a candidate for use as an emitter in OLEDs. The ability to modify the structure through the bromo-substituent could allow for the tuning of the emission color and efficiency.
Nonlinear Optical Materials: Coumarin derivatives have been investigated for their nonlinear optical properties. The extended π-system that can be created through derivatization of the bromophenyl group could lead to materials with enhanced nonlinear optical responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
